![molecular formula C23H36O4 B13412239 (2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B13412239.png)

(2S)-2-methylbutanoic acid [(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-2-oxanyl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

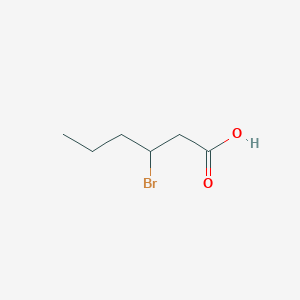

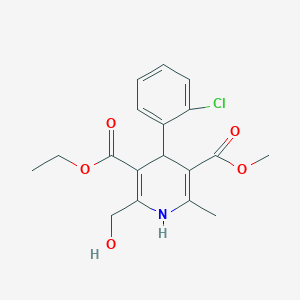

Mevastatin, also known as compactin or ML-236B, is a hypolipidemic agent that belongs to the statins class. It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s. Mevastatin is recognized as the first statin drug and functions as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis .

Méthodes De Préparation

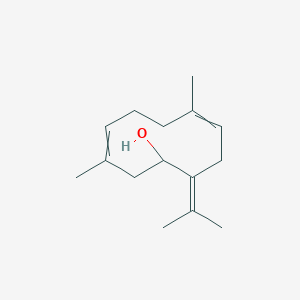

Synthetic Routes and Reaction Conditions: Mevastatin is primarily synthesized through a type 1 polyketide synthase (PKS) pathway. The biosynthesis involves a series of enzymatic reactions, including Diels-Alder cyclization, oxidation, and dehydration. The process begins with the formation of a hexaketide, which undergoes cyclization and further modifications to form the final product .

Industrial Production Methods: Industrial production of mevastatin typically involves fermentation using Penicillium citrinum or Penicillium brevicompactum. The fermentation process is optimized to maximize yield, followed by extraction and purification of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Mevastatin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of the lactone ring is particularly significant as it activates the compound in vivo .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the lactone ring.

Oxidation: Oxidizing agents such as cytochrome P450 monooxygenase are involved in the biosynthesis pathway.

Major Products: The primary product of mevastatin hydrolysis is the active hydroxy acid form, which exhibits a higher affinity for HMG-CoA reductase .

Applications De Recherche Scientifique

Mevastatin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyketide biosynthesis.

Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Industry: Employed in the production of other statins through chemical modification.

Mécanisme D'action

Mevastatin is structurally similar to other statins such as lovastatin, simvastatin, and pravastatin. These compounds share a bicyclic decalin-like motif and function as HMG-CoA reductase inhibitors. mevastatin is unique in its origin and was the first statin to be discovered .

Comparaison Avec Des Composés Similaires

- Lovastatin

- Simvastatin

- Pravastatin

- Atorvastatin

- Rosuvastatin

- Fluvastatin

- Pitavastatin

Mevastatin’s discovery and subsequent research have significantly contributed to the development of effective cholesterol-lowering therapies, highlighting its importance in both scientific and medical fields.

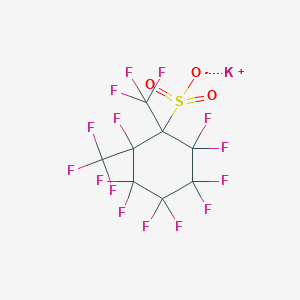

Propriétés

Formule moléculaire |

C23H36O4 |

|---|---|

Poids moléculaire |

376.5 g/mol |

Nom IUPAC |

[(1S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C23H36O4/c1-4-15(2)23(25)27-21-7-5-6-17-9-8-16(3)20(22(17)21)11-10-19-14-18(24)12-13-26-19/h6,8-9,15-16,18-22,24H,4-5,7,10-14H2,1-3H3/t15-,16-,18-,19+,20-,21-,22-/m0/s1 |

Clé InChI |

PCRLJXQATRCBPW-SOWWUCBVSA-N |

SMILES isomérique |

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CCO3)O |

SMILES canonique |

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CCO3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4,5-trimethoxyphenyl)-4a,5,7a,8-tetrahydrofuro[3,4-f][1,3]benzodioxole-4,7-dione](/img/structure/B13412193.png)

![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)

![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)